molecular formula C24H19BrFNO4 B15233879 N-Fmoc-3-bromo-4-fluoro-D-phenylalanine

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine

Cat. No.: B15233879
M. Wt: 484.3 g/mol
InChI Key: BMFFJEKLSVVFDJ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, ensuring selective deprotection during peptide chain assembly. Its phenylalanine backbone is substituted with bromine at the 3-position and fluorine at the 4-position of the aromatic ring. The D-configuration (non-natural enantiomer) may confer resistance to enzymatic degradation, making it valuable in designing peptidomimetics or bioactive molecules.

Properties

Molecular Formula

C24H19BrFNO4

Molecular Weight

484.3 g/mol

IUPAC Name

(2R)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

BMFFJEKLSVVFDJ-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)Br)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Bromination and Fluorination: The protected amino acid undergoes bromination and fluorination reactions. Bromine and fluorine atoms are introduced at the third and fourth positions of the phenyl ring, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Fmoc group protects the amino group during synthesis and is removed to reveal the active amino acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

N-Fmoc-4-bromo-D-phenylalanine (CAS 198545-76-5)
  • Structure : Bromine at 4-position (vs. 3-bromo-4-fluoro in the target compound).
  • Impact: Bromine’s position alters steric and electronic properties. A 4-bromo substituent creates a more symmetric electronic environment, while 3-bromo introduces ortho/para-directing effects.
N-Fmoc-N-methyl-4-fluoro-D-phenylalanine (CAS 249648-10-0)
  • Structure : 4-fluoro substitution with an N-methyl group.
  • Impact: The N-methyl group reduces nucleophilicity, hindering coupling efficiency in SPPS.
N-Fmoc-(R)-3-methoxy-homophenylalanine (CAS 1260610-30-7)
  • Structure : Methoxy group at 3-position (electron-donating) vs. bromo/fluoro (electron-withdrawing).
  • Impact : Methoxy groups enhance ring activation, favoring electrophilic substitution. In contrast, bromo/fluoro substituents deactivate the ring, directing reactions to meta/para positions. This makes the target compound less reactive in aromatic substitutions but more stable under acidic conditions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
N-Fmoc-3-bromo-4-fluoro-D-phenylalanine C24H20BrFNO4 ≈504.3 3-Br, 4-F 4.2
N-Fmoc-4-bromo-D-phenylalanine C24H20BrNO4 430.3 4-Br 3.8
N-Fmoc-N-methyl-4-fluoro-D-phenylalanine C25H22FNO4 419.44 4-F, N-Me 3.5
N-Fmoc-3-methoxy-homophenylalanine C26H25NO5 431.48 3-OMe 2.9

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

  • Solubility : Bromine and fluorine increase hydrophobicity (higher LogP), reducing aqueous solubility compared to methoxy-substituted analogs.
  • Stability : Halogens enhance stability toward oxidation but may increase sensitivity to nucleophilic aromatic substitution under basic conditions.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing peptides incorporating N-Fmoc-3-bromo-4-fluoro-D-phenylalanine?

  • Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Deprotection : Use 20% piperidine in DMF (v/v) for Fmoc removal, ensuring minimal side reactions due to the electron-withdrawing bromo and fluoro substituents .
  • Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, with a 3–5-fold molar excess. Extended coupling times (1–2 hours) may improve efficiency due to steric hindrance from the bulky bromo group .
  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is recommended for isolating pure peptides .

Q. How does the bromo-fluoro substitution pattern influence chromatographic behavior during purification?

  • The electron-withdrawing groups increase peptide hydrophobicity, requiring higher acetonitrile concentrations (~5–10% increase) for elution compared to non-halogenated analogs. Confirm retention times using LC-MS to track deviations caused by halogen-induced mass shifts .

Q. What are the critical handling and storage protocols for this compound?

  • Store desiccated at –20°C to prevent hydrolysis of the Fmoc group. Dissolve in DMF or DMSO (10–50 mM stock solutions) and avoid prolonged exposure to light or moisture, which can degrade halogenated aromatic rings .

Advanced Research Questions

Q. How can coupling efficiency challenges be addressed when incorporating this residue into sterically constrained peptide sequences?

  • Troubleshooting Strategy :

  • Microwave-assisted SPPS : Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics without racemization .
  • Double coupling : Repeat the coupling step with fresh reagents to overcome steric hindrance from the 3-bromo substituent.
  • Monitor by Kaiser Test : Ensure complete coupling before proceeding; incomplete reactions lead to deletion peptides .

Q. What analytical techniques are suitable for confirming the stereochemical integrity of this compound in synthesized peptides?

  • Circular Dichroism (CD) : Compare spectra with D/L-phenylalanine standards to detect racemization.
  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Resolve crystal structures of model peptides to validate the D-configuration and halogen positioning .

Q. How do the bromo and fluoro substituents impact peptide stability in biological assays?

  • Metabolic Stability : The halogens resist enzymatic degradation (e.g., proteases), enhancing peptide half-life in serum-containing media.
  • Fluorescence Quenching : The bromo group may quench Trp/Tyr fluorescence in adjacent residues; use Förster resonance energy transfer (FRET) with non-native fluorophores for structural studies .

Q. Can this compound be used in bioconjugation or click chemistry applications?

  • Bioconjugation : The bromo group allows palladium-catalyzed cross-coupling (e.g., Sonogashira) to introduce alkynes or other functional handles .
  • Limitations : The fluoro group is less reactive in SNAr reactions; prioritize bromo for site-specific modifications .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile conflicting solvent compatibility claims?

  • Evidence Synthesis : While some sources recommend DMF/DMSO ( ), others note partial solubility in THF. Pre-saturate solvents with the compound and centrifuge to remove undissolved particles. Validate solubility empirically via UV-Vis spectroscopy (λ = 260–280 nm) .

Conflicting recommendations for Fmoc deprotection in ionic liquids vs. traditional solvents:

  • Ionic liquids (e.g., [BMIM][BF4]) enable faster deprotection (5–10 minutes) but may require post-synthesis dialysis to remove residual ions. Traditional DMF/piperidine is preferable for high-throughput workflows despite longer reaction times .

Application-Specific Methodologies

Designing a peptide library for studying halogen-π interactions in protein binding pockets:

  • Library Construction : Incorporate this compound at variable positions in a scaffold peptide.
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes relative to non-halogenated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.